Boronic esters, including the compound , are widely used in organic synthesis . They are particularly important in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds . The process involves the reaction of a boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .
Boric acid compounds, which include boronic esters, are often used as enzyme inhibitors or specific ligand drugs . They have applications in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
The compound “5-FLUORO-2-(METHOXYCARBONYL)PYRIDINE-4-BORONIC ACID, PINACOL ESTER” has been used in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Boronic esters are used in protodeboronation reactions . This process involves the removal of a boron group from the ester, which can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a chemical compound characterized by its unique molecular structure, which includes a picolinate moiety and a dioxaborolane group. Its molecular formula is and it has a molecular weight of approximately 281.09 g/mol. The presence of the fluorine atom at the 5-position of the picolinate enhances its reactivity and potential biological activity, making it a subject of interest in various scientific research fields .
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown potential biological activities. Its interaction with specific enzymes and receptors can modulate biochemical pathways, suggesting applications in drug development. Studies indicate that compounds with similar structures may exhibit antimicrobial and anticancer properties, although specific data on this compound's biological effects are still emerging .
The synthesis of this compound typically involves several key steps:
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has various applications:
Interaction studies are crucial for understanding how this compound behaves in biological systems:
Several compounds share structural similarities with methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Pyrimidine ring | Different ring structure affecting reactivity |
4-(Pyrrolidin-1-yl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | Isoquinoline ring | Offers distinct biological activity potential |
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | Similar fluorinated structure | Variation in position of functional groups |
The uniqueness of methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate lies in its specific combination of functional groups and its ability to undergo diverse